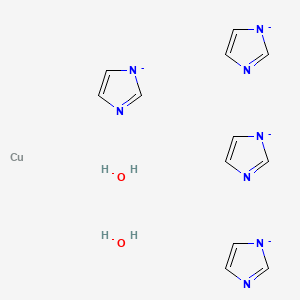![molecular formula C11H19N5O15P4 B10777013 Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
Adenosine-5'-[beta, gamma-methylene]tetraphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-[beta, gamma-methylene]tetraphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside monophosphates This compound is characterized by the presence of a methylene group between the beta and gamma phosphate groups, which distinguishes it from naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-5’-[beta, gamma-methylene]tetraphosphate involves the introduction of a methylene bridge between the beta and gamma phosphate groups of adenosine tetraphosphate. One common method involves the use of phosphonate analogs. The synthesis typically starts with adenosine-5’-monophosphate, which undergoes successive phosphorylation reactions to form adenosine-5’-tetraphosphate. The methylene group is then introduced using specific reagents and conditions, such as the use of methylene chloride and appropriate catalysts .
Industrial Production Methods
Industrial production of adenosine-5’-[beta, gamma-methylene]tetraphosphate is not widely reported, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-[beta, gamma-methylene]tetraphosphate can undergo various chemical reactions, including:
Substitution: The methylene group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically requires specific nucleoside tetraphosphatases and appropriate buffer conditions.
Substitution: Substitution reactions may involve reagents such as halogenated methylene compounds and catalysts to facilitate the replacement of the methylene group.
Major Products
The major products formed from the hydrolysis of adenosine-5’-[beta, gamma-methylene]tetraphosphate include adenosine-5’-triphosphate and inorganic phosphate. Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of nucleotide analogs and their interactions with enzymes.
Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and metabolic pathways.
Mechanism of Action
The mechanism of action of adenosine-5’-[beta, gamma-methylene]tetraphosphate involves its interaction with specific enzymes, such as nucleoside tetraphosphatases. The methylene group between the beta and gamma phosphate groups alters the compound’s binding affinity and reactivity, making it a valuable tool for studying enzyme kinetics and mechanisms . The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-tetraphosphate: Lacks the methylene group and has different reactivity and binding properties.
Adenosine-5’-triphosphate: Contains three phosphate groups and is a naturally occurring nucleotide involved in energy transfer.
Adenosine-5’-[alpha, beta-methylene]tetraphosphate: Another methylene analog with the methylene group between the alpha and beta phosphate groups.
Uniqueness
Adenosine-5’-[beta, gamma-methylene]tetraphosphate is unique due to the specific placement of the methylene group, which significantly impacts its chemical and biological properties. This modification allows for selective interactions with enzymes and provides insights into the role of phosphate groups in nucleotide function.
Properties
Molecular Formula |
C11H19N5O15P4 |
|---|---|
Molecular Weight |
585.19 g/mol |
IUPAC Name |
[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-35(26,27)31-33(21,22)4-32(19,20)30-34(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H,26,27)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8+,11+/m0/s1 |
InChI Key |
ARRGHMSEJJFDME-WOIOKPISSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


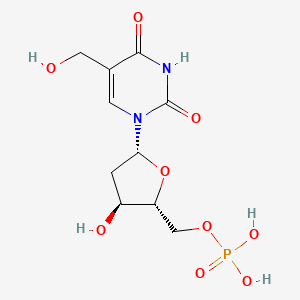
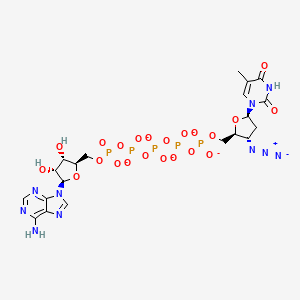
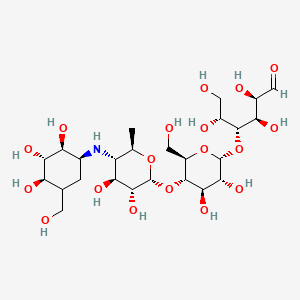
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
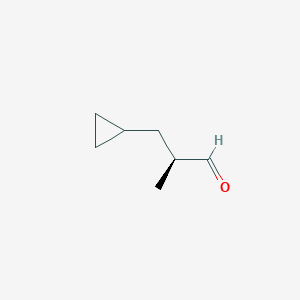
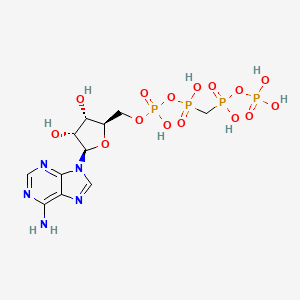
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
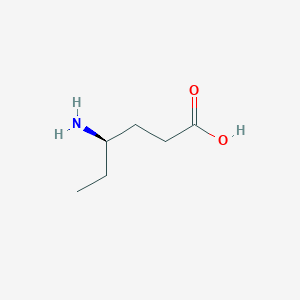
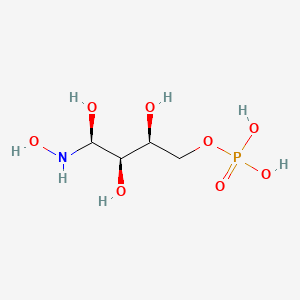
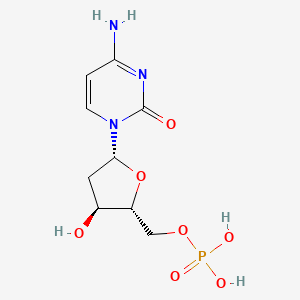
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
